Lipophilicity (logP) Differentiation: Benzoxadiazole vs. Benzothiadiazole Core
The target compound (benzoxadiazole core, CAS 697257-14-0) exhibits a predicted logP of 0.97 (ACD/Labs), whereas its direct benzothiadiazole analog (S replacing O in the heterocycle, CAS 488090-09-1) shows a predicted logP of 2.20 . This 1.23 log-unit difference translates to approximately 17-fold higher lipophilicity for the benzothiadiazole variant, with significant consequences for aqueous solubility, membrane partitioning, and off-target binding. The target compound's lower logP places it in a more favorable range for oral bioavailability according to Lipinski's Rule of Five, and its LogD at pH 7.4 is predicted to be −2.43, indicating near-complete ionization of the carboxylic acid under physiological conditions and substantially enhanced aqueous solubility relative to the benzothiadiazole analog .
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 0.97 (ACD/Labs predicted); LogD (pH 7.4) = −2.43 |
| Comparator Or Baseline | 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid (CAS 488090-09-1): logP = 2.20 (predicted) |
| Quantified Difference | ΔlogP = 1.23 (≈17-fold difference in lipophilicity) |
| Conditions | ACD/Labs Percepta PhysChem Module predictions; consistent with EPISuite KOWWIN estimate (log Kow = 1.49) |
Why This Matters
The 1.23 logP differential enables informed selection: the target benzoxadiazole compound is preferred when lower lipophilicity, higher aqueous solubility, and reduced non-specific protein binding are required—critical considerations in biochemical assay development and lead optimization.
